3-[4-(4-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
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Overview
Description
3-[4-(4-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution with Piperazine and Piperidine: The pyridazine core is then subjected to nucleophilic substitution reactions with 4-(4-methylbenzoyl)piperazine and piperidine under controlled conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.
Reduction: Reduction reactions can target the carbonyl group in the 4-methylbenzoyl moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially on the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in biochemical studies.
Receptor Binding: Binds to certain receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting neurological disorders.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Pharmaceuticals: Intermediate in the production of various drugs.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to specific receptors or enzymes, altering their activity. The molecular targets often include:
Neuroreceptors: Modulating neurotransmitter release or uptake.
Enzymes: Inhibiting or activating enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzoylpiperazin-1-yl)-6-(piperidin-1-yl)pyridazine
- 3-(4-Methylpiperazin-1-yl)-6-(piperidin-1-yl)pyridazine
Uniqueness
3-[4-(4-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is unique due to the presence of the 4-methylbenzoyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes, making it a promising candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
Molecular Formula |
C21H27N5O |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N5O/c1-17-5-7-18(8-6-17)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-2-4-12-24/h5-10H,2-4,11-16H2,1H3 |
InChI Key |
OSISMMAOJQXSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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